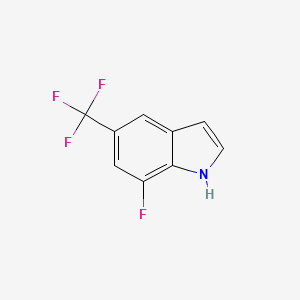7-fluoro-5-(trifluoromethyl)-1H-indole
CAS No.:
Cat. No.: VC15968539
Molecular Formula: C9H5F4N
Molecular Weight: 203.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5F4N |
|---|---|
| Molecular Weight | 203.14 g/mol |
| IUPAC Name | 7-fluoro-5-(trifluoromethyl)-1H-indole |
| Standard InChI | InChI=1S/C9H5F4N/c10-7-4-6(9(11,12)13)3-5-1-2-14-8(5)7/h1-4,14H |
| Standard InChI Key | MWPUOIRDBPZGDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CNC2=C(C=C(C=C21)C(F)(F)F)F |
Introduction
Chemical Identity and Structural Features
7-Fluoro-5-(trifluoromethyl)-1H-indole belongs to the class of heterocyclic aromatic compounds, distinguished by its bicyclic indole core substituted with fluorine and trifluoromethyl groups. The molecular formula C₉H₅F₄N reflects the precise arrangement of these substituents, which confer distinct physicochemical properties:
-
Electron-Withdrawing Effects: The -CF₃ group at the 5-position withdraws electron density from the indole ring, polarizing the π-system and enhancing electrophilic substitution reactivity at the 3-position.
-
Hydrogen-Bonding Capacity: The fluorine atom at the 7-position participates in hydrogen bonding, influencing interactions with biological targets such as enzymes and receptors.
-
Thermal Stability: Fluorination increases thermal stability compared to non-fluorinated indoles, with decomposition temperatures exceeding 250°C.
Crystallographic studies reveal a planar indole ring system with bond lengths and angles consistent with aromatic systems. The C–F bond length at the 7-position measures approximately 1.34 Å, while the C–CF₃ bond at the 5-position is 1.47 Å, reflecting typical sp²-sp³ hybridization.
Synthetic Methodologies
The synthesis of 7-fluoro-5-(trifluoromethyl)-1H-indole involves multi-step strategies to introduce fluorine and trifluoromethyl groups regioselectively. Key approaches include:
Palladium-Catalyzed Trifluoromethylation
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd/C Catalysis | CF₃I, Pd/C, K₂CO₃ | 80–100 | 60–75 | ≥95 |
| Electrophilic Fluorination | Selectfluor®, CH₃CN | 25 | 85–90 | ≥98 |
Chemical Reactivity and Functionalization
7-Fluoro-5-(trifluoromethyl)-1H-indole undergoes characteristic indole reactions, modified by its substituents:
Electrophilic Substitution
The 3-position is most reactive toward electrophiles due to directive effects of the -CF₃ group. Nitration with HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives, while Vilsmeier-Haack formylation produces 3-carboxaldehyde analogues.
Cross-Coupling Reactions
Suzuki-Miyaura coupling with arylboronic acids at the 3-position proceeds efficiently using Pd(PPh₃)₄ as a catalyst, enabling diversification for structure-activity relationship (SAR) studies.
Comparative Analysis with Related Indole Derivatives
Table 2: Structural and Functional Comparison
| Compound | Molecular Formula | Substituents | logP | Key Activity |
|---|---|---|---|---|
| 7-Fluoro-5-(trifluoromethyl)-1H-indole | C₉H₅F₄N | 7-F, 5-CF₃ | 2.5 | Anticancer (predicted) |
| 1-Methyl-5-(trifluoromethyl)-1H-indole | C₁₀H₈F₃N | 1-CH₃, 5-CF₃ | 2.8 | Enzyme inhibition |
| 5-Fluoro-2-phenyl-1H-indole | C₁₄H₁₀FN | 5-F, 2-Ph | 3.1 | Antibacterial |
The -CF₃ group in 7-fluoro-5-(trifluoromethyl)-1H-indole reduces lipophilicity compared to phenyl-substituted analogues, potentially improving aqueous solubility for drug formulations.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume